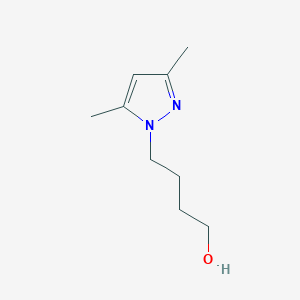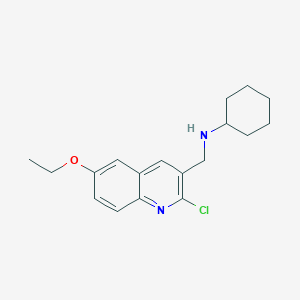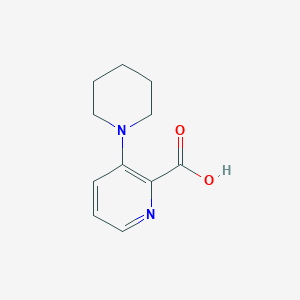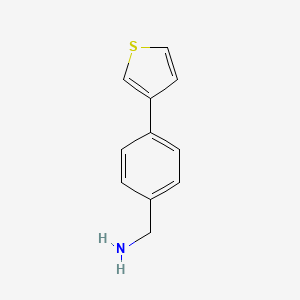
2-(4-Amino-2-chloromethylanilino)-1-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-Amino-2-chloromethylanilino)-1-ethanol" appears to be a derivative of unsaturated aromatic 1,2-amino alcohols, which are of interest due to their potential applications in pharmaceuticals. The papers provided focus on the synthesis and resolution of closely related compounds, which can offer insights into the methods that might be applicable to the compound .
Synthesis Analysis
The synthesis of related unsaturated aromatic 1,2-amino alcohols has been demonstrated using chlorosulfonyl isocyanate to achieve diastereoselective allylic amination. This process involves the conversion of optically active allylic ethers with a hydroxyl group attached to an allylic chiral center to the pi-system, resulting in the production of anti-1,2-amino alcohols predominantly for aromatic derivatives . The anti-selectivity in this reaction is attributed to the Cieplak electronic model during the conversion from ethers to carbamates .
Molecular Structure Analysis
While the specific molecular structure analysis of "2-(4-Amino-2-chloromethylanilino)-1-ethanol" is not provided, the related compounds discussed in the papers involve aromatic rings with substituents that influence the stereochemistry of the resulting amino alcohols. The presence of chloro and amino groups in the aromatic ring is likely to affect the electronic distribution and thus the reactivity of the molecule .
Chemical Reactions Analysis
The resolution of a similar compound, "1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol," has been achieved through enantioselective lipase-catalyzed reactions, including alcoholysis, hydrolysis, and acylation . The best enantioselectivity was observed in the hydrolysis reaction, indicating that enzymatic processes can be highly effective for achieving the desired stereochemistry in these types of compounds . This suggests that similar enzymatic methods could potentially be applied to the synthesis and resolution of "2-(4-Amino-2-chloromethylanilino)-1-ethanol."
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(4-Amino-2-chloromethylanilino)-1-ethanol" are not directly discussed in the provided papers. However, the properties of related compounds, such as solubility, melting point, and reactivity, can be inferred to some extent from the synthesis and resolution methods described. For instance, the use of lipase in the resolution process implies that the compound is likely soluble in organic solvents to some degree . The presence of functional groups such as amino and hydroxyl groups would also suggest the potential for hydrogen bonding and polarity in the molecule.
科学的研究の応用
Enantioselective Synthesis
Research has shown that compounds structurally related to "2-(4-Amino-2-chloromethylanilino)-1-ethanol" have been used in the enantioselective synthesis of adrenergic agents. For instance, the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol through lipase-mediated processes highlights the potential of such compounds in synthesizing new adrenergic agents with good enantioselectivity, particularly through hydrolysis (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
Receptor Differentiation
Structural modifications of related compounds have been used to study sympathomimetic activity and differentiate between β-receptor populations. This research underscores the importance of structural changes in understanding receptor responsiveness and offers a pathway to tailor compounds for specific receptor targets (Lands, Ludueña, & Buzzo, 1967).
N-Heterocyclic Carbene-Organocatalyzed Polymerization
Related aminoalcohols have been used as initiators in N-heterocyclic carbene-organocatalyzed ring-opening polymerizations, leading to the synthesis of polyaziridines. This research illustrates the utility of aminoalcohols in catalyzing polymerizations, offering a route to synthesize novel materials with specific end-group functionalities (Bakkali-Hassani, Coutouly, Gleede, Vignolle, Wurm, Carlotti, & Taton, 2018).
Refractometric Studies
The refractometric properties of structurally related compounds, like 2-chloro-4-amino phenol, in ethanol-water systems have been studied to understand the effects of structure on solubility and refractive indices. Such studies contribute to our understanding of solute-solvent interactions, which is crucial for designing compounds with desired solubility and optical properties (Goswami, 2014).
作用機序
Target of Action
Similar compounds have been shown to have antimicrobial and antiproliferative activities , suggesting that this compound might interact with targets involved in microbial growth and cell proliferation.
Mode of Action
Based on its structural similarity to other active compounds, it may interact with its targets through nucleophilic substitution reactions . The presence of both amino and chloro groups in the molecule could render it reactive towards these types of reactions .
Biochemical Pathways
Similar compounds have been found to block the biosynthesis of certain bacterial lipids , suggesting that this compound might also interfere with lipid biosynthesis pathways in microbes.
Pharmacokinetics
It is known that similar compounds are sparingly soluble in water but dissolve readily in many organic solvents such as ethanol, methanol, and acetone . This suggests that the compound might have good bioavailability when administered in an appropriate solvent.
Result of Action
Similar compounds have shown antimicrobial and antiproliferative activities , suggesting that this compound might also have these effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Amino-2-chloromethylanilino)-1-ethanol. For instance, the compound’s solubility characteristics suggest that it might be more effective in organic environments . Additionally, safety data sheets for similar compounds indicate that they may be corrosive to metals and cause severe skin burns and eye damage , suggesting that appropriate safety measures should be taken when handling this compound.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-amino-2-chloro-N-methylanilino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-12(4-5-13)9-3-2-7(11)6-8(9)10/h2-3,6,13H,4-5,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSKBRWLZDPPNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-2-chloromethylanilino)-1-ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[3-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1342225.png)
![[2-(2-Furyl)phenyl]methylamine](/img/structure/B1342226.png)

![N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine](/img/structure/B1342232.png)
